Cas no 894779-67-0 (5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine)

5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine structure
894779-67-0 structure
商品名:5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine
CAS番号:894779-67-0
MF:C11H13N3
メガワット:187.24100
CID:2200313
PubChem ID:28472963

5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine 化学的及び物理的性質

名前と識別子

    • 5-Methyl-1-phenyl-(1H-pyrazol-4-ylMethyl)aMine
    • [(5-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]amine
    • 5-METHYL-1-PHENYL-(1H-PYRAZOL-4-YLMETHYL)- AMIN
    • SCHEMBL4920298
    • (5-methyl-1-phenylpyrazol-4-yl)methanamine
    • GRLXUIRJMGNTQO-UHFFFAOYSA-N
    • (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine
    • 894779-67-0
    • 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine
    • 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine
    • インチ: InChI=1S/C11H13N3/c1-9-10(7-12)8-13-14(9)11-5-3-2-4-6-11/h2-6,8H,7,12H2,1H3
    • InChIKey: GRLXUIRJMGNTQO-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(CN)C=NN1C2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 187.11100
  • どういたいしつりょう: 187.110947427g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

  • PSA: 43.84000
  • LogP: 2.33970

5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine セキュリティ情報

5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine 税関データ

  • 税関コード:2933199090
  • 税関データ:

    中国税関番号:

    2933199090

    概要:

    2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM188159-1g
(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine
894779-67-0 95%
1g
$832 2023-02-01
Crysdot LLC
CD11026308-1g
(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine
894779-67-0 95+%
1g
$882 2024-07-18
Chemenu
CM188159-1g
(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine
894779-67-0 95%
1g
$832 2021-08-05
Alichem
A049005680-1g
(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine
894779-67-0 95%
1g
$925.60 2023-08-31

5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine 関連文献

5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amineに関する追加情報

Professional Introduction to Compound with CAS No. 894779-67-0 and Product Name: 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine

The compound with the CAS number 894779-67-0 and the product name 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a pyrazole moiety in its structure is particularly noteworthy, as pyrazole derivatives are widely recognized for their diverse biological activities and pharmacological properties.

Recent research in the domain of heterocyclic compounds has highlighted the importance of 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine as a versatile scaffold for developing novel therapeutic agents. The pyrazole ring, known for its stability and ability to interact with various biological targets, has been extensively studied for its role in modulating enzyme activity and receptor binding. In particular, the substitution pattern on the pyrazole ring can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a valuable tool for medicinal chemists.

The structural features of 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine contribute to its potential as an intermediate in the synthesis of more complex molecules. The combination of a methyl group at the 5-position of the pyrazole ring and a phenyl substituent at the 1-position creates a unique electronic environment that can be exploited for designing drugs with specific biological activities. This compound’s ability to serve as a precursor for more elaborate structures underscores its importance in the pharmaceutical industry.

Current studies have demonstrated that derivatives of pyrazole exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The amine group present in 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine further enhances its potential as a pharmacophore, allowing for interactions with various biological targets. Researchers have been particularly interested in exploring its role in modulating neurotransmitter systems, which could have implications for the treatment of neurological disorders.

The synthesis of 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic methodologies has enabled chemists to optimize yields and purity, making it more feasible for large-scale production. Recent advancements in catalytic processes have further improved the efficiency of these synthetic routes, reducing costs and environmental impact.

In addition to its synthetic significance, 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine has shown promise in preclinical studies as a lead compound for drug development. Its structural flexibility allows for modifications that can fine-tune its biological activity, making it a valuable candidate for further investigation. The integration of computational modeling and high-throughput screening techniques has accelerated the process of identifying promising derivatives, expediting the transition from laboratory research to clinical trials.

The future prospects of 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine are vast, with ongoing research exploring its potential applications in various therapeutic areas. The compound’s unique structural features make it an attractive candidate for developing drugs that target complex diseases such as cancer and neurodegenerative disorders. As our understanding of molecular interactions continues to evolve, compounds like 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine will play a crucial role in shaping the next generation of pharmaceutical innovations.

The collaboration between academic researchers and industry scientists is essential for translating these findings into tangible therapeutic benefits. By leveraging cutting-edge technologies and innovative approaches, the pharmaceutical industry can harness the full potential of compounds like 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine to develop safer and more effective treatments. This compound exemplifies the importance of interdisciplinary research in advancing drug discovery and improving patient outcomes.

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